2,4-Dimethyldecane

Catalog No.
S525396
CAS No.
2801-84-5
M.F
C12H26
M. Wt
170.33 g/mol
Availability
Inquiry
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2,4-Dimethyldecane

CAS Number

2801-84-5

Product Name

2,4-Dimethyldecane

IUPAC Name

2,4-dimethyldecane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-5-6-7-8-9-12(4)10-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

OJAFXEXESSNPMH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)CC(C)C

solubility

Soluble in DMSO

Synonyms

Decane, 2,4-dimethyl-; 2,4-Dimethyldecane; 2,4-dimethyl-decane.

Canonical SMILES

CCCCCCC(C)CC(C)C

The exact mass of the compound 2,4-Dimethyldecane is 170.2035 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,4-Dimethyldecane is a branched-chain alkane with the chemical formula C12H26C_{12}H_{26} and is classified as a dodecane derivative. It features two methyl groups attached to the second and fourth carbon atoms of a straight-chain decane backbone. This compound is notable for its structural configuration, which contributes to its unique physical and chemical properties, such as boiling point, melting point, and density. The presence of branching in alkanes typically results in lower boiling points compared to their straight-chain counterparts due to decreased surface area and van der Waals forces.

Typical of alkanes, including:

  • Combustion: Like other alkanes, 2,4-dimethyldecane combusts in the presence of oxygen to produce carbon dioxide and water. This reaction is exothermic and can be represented as:
    C12H26+O2CO2+H2OC_{12}H_{26}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under UV light or heat, 2,4-dimethyldecane can undergo free radical halogenation, where halogens (such as chlorine or bromine) replace hydrogen atoms.
  • Isomerization: This compound can also be subjected to isomerization reactions under acidic or thermal conditions to yield different structural isomers.

Several synthetic routes have been developed for the preparation of 2,4-dimethyldecane:

  • Grignard Reaction: A common method involves the reaction of 4-methyl-2-pentanone with hexylmagnesium chloride to form an alcohol intermediate. This intermediate can then be dehydrated and hydrogenated to yield 2,4-dimethyldecane .
  • Alcohol-Olefin-Paraffin Route: This method employs palladium on carbon as a catalyst for the final reduction step after generating alkenes from alcohol intermediates .
  • Dehydrohalogenation: Another approach involves converting alcohols into alkyl halides followed by dehydrohalogenation using bases like potassium hydroxide .

2,4-Dimethyldecane has several applications:

  • Fuel Additive: Due to its favorable combustion properties, it may be used as an additive in fuels to enhance performance.
  • Solvent: Its non-polar nature makes it suitable for use as a solvent in organic reactions.
  • Chemical Intermediate: It can serve as a precursor for synthesizing more complex organic molecules.

Interaction studies involving 2,4-dimethyldecane primarily focus on its combustion characteristics and potential as a fuel surrogate. These studies often assess its autoignition properties and reaction kinetics in various conditions . Understanding these interactions helps optimize its use in combustion engines and other applications where efficient energy release is critical.

Several compounds share structural similarities with 2,4-dimethyldecane. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-MethyldecaneC11H24C_{11}H_{24}One methyl group; lower molecular weight
3-MethyldecaneC11H24C_{11}H_{24}One methyl group; different branching position
3-EthyldecaneC12H26C_{12}H_{26}Ethyl group instead of methyl; similar weight
2,3-DimethylhexaneC9H20C_{9}H_{20}Shorter chain; two methyl groups
2,6-DimethyldecaneC12H26C_{12}H_{26}Different branching pattern; similar properties

Uniqueness of 2,4-Dimethyldecane

The uniqueness of 2,4-dimethyldecane lies in its specific branching pattern that affects its physical properties such as boiling point and density compared to other dimethylated alkanes. Its synthesis routes also emphasize the versatility of alkyl chain modifications leading to diverse applications in fuel technology and organic synthesis.

2,4-Dimethyldecane possesses the molecular formula C₁₂H₂₆ and has a molecular weight of 170.33 grams per mole [1] [2]. The compound is classified as a branched-chain alkane, featuring two methyl substituents attached to the second and fourth carbon atoms of a ten-carbon backbone chain [1]. The Chemical Abstracts Service number for this compound is 2801-84-5 [1] [2] [3].

The structural configuration can be represented by the Simplified Molecular Input Line Entry System notation as CCCCCCC(C)CC(C)C, which illustrates the branching pattern [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dimethyldecane [2]. The compound features twelve carbon atoms and twenty-six hydrogen atoms arranged in a specific three-dimensional configuration that influences its physicochemical properties [1] [2].

Chemical Structure Data

PropertyValueReference
Molecular FormulaC₁₂H₂₆ [1] [2]
Molecular Weight170.33 g/mol [2]
Chemical Abstracts Service Number2801-84-5 [1] [2] [3]
International Union of Pure and Applied Chemistry Name2,4-dimethyldecane [2]
Simplified Molecular Input Line Entry SystemCCCCCCC(C)CC(C)C [2]

Stereochemical Analysis and Conformational Dynamics

The stereochemical analysis of 2,4-dimethyldecane reveals that the compound contains one undefined atom stereocenter [2]. This stereochemical feature arises from the presence of a chiral center at the fourth carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, and two different alkyl chains [4]. The presence of this stereogenic center means that 2,4-dimethyldecane can exist as two enantiomers [4].

Conformational analysis of branched alkanes like 2,4-dimethyldecane involves examining the rotational freedom around carbon-carbon single bonds [5]. The molecule possesses seven rotatable bonds, allowing for multiple conformational arrangements [2]. The most favorable conformations occur when carbon-carbon bonds adopt staggered arrangements, with large substituents positioned anti to one another to minimize steric repulsion [5].

The conformational dynamics of 2,4-dimethyldecane are influenced by the methyl substituents at positions two and four, which introduce steric hindrance that affects the preferred rotational conformations along the carbon backbone [6]. The gauche and anti conformations represent energy minima, with anti conformations generally being more stable due to reduced steric interactions [7]. The branching pattern creates conformational preferences that differ from those of linear decane, resulting in altered physical properties [8].

Physical Properties

Phase-Transition Metrics: Boiling and Melting Points

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,4-dimethyldecane through both proton (¹H Nuclear Magnetic Resonance) and carbon-13 (¹³C Nuclear Magnetic Resonance) techniques. In ¹H Nuclear Magnetic Resonance spectra, the compound exhibits characteristic chemical shifts typical of saturated alkanes [16] [17].

The proton chemical shifts for 2,4-dimethyldecane fall within the range of 0.8 to 2.0 parts per million, which is characteristic of alkyl carbon-hydrogen bonds [16] [17] [18]. The methyl groups attached to the backbone carbons typically appear as doublets in the range of 0.8 to 1.2 parts per million due to coupling with adjacent methine protons [16] [18]. The methine protons at positions two and four appear further downfield, typically around 1.2 to 1.8 parts per million [16] [18].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule [19] [20]. The primary carbons of the methyl substituents typically appear in the range of 10 to 15 parts per million [20]. The secondary carbons of the main chain resonate between 16 to 25 parts per million, while the tertiary carbons at positions two and four appear in the range of 25 to 35 parts per million [19] [20]. The ¹³C spectrum shows twelve distinct or overlapping signals corresponding to the twelve carbon atoms in the molecule [2].

Infrared and Raman Spectroscopy Signatures

Infrared spectroscopy of 2,4-dimethyldecane reveals characteristic absorption bands typical of saturated hydrocarbons [21] [22]. The carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 wavenumbers, with symmetric and asymmetric stretching modes for both methyl and methylene groups [21] [22]. Specifically, methyl carbon-hydrogen stretching typically occurs around 2968 and 2935 wavenumbers [21].

The carbon-hydrogen bending vibrations provide additional structural information, with methyl deformation bands appearing around 1466 wavenumbers and methyl rocking vibrations around 1368 and 1361 wavenumbers [21]. These values are consistent with the infrared spectrum of related branched alkanes such as 2,4-dimethylpentane [21]. The absence of functional group-specific absorptions confirms the purely aliphatic nature of the compound [22].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be infrared-inactive [23]. The Raman spectrum of 2,4-dimethyldecane would show strong carbon-carbon stretching modes and symmetric deformation vibrations [23]. The polarizability changes associated with carbon-carbon bond stretching result in characteristic Raman-active modes that aid in structural confirmation [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,4-dimethyldecane provides valuable information about molecular structure and fragmentation patterns [2]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound [2]. The base peak in the mass spectrum occurs at mass-to-charge ratio 43, which corresponds to the loss of a propyl fragment (C₃H₇) from the molecular ion [2].

The second and third highest peaks appear at mass-to-charge ratios 57 and 71, respectively [2]. These fragments result from alpha cleavage adjacent to the branching points, producing stabilized carbocation intermediates [24]. The mass-to-charge ratio 57 fragment corresponds to a four-carbon fragment (C₄H₉⁺), while the mass-to-charge ratio 71 fragment represents a five-carbon species (C₅H₁₁⁺) [24].

Additional fragmentation occurs through beta cleavage and McLafferty rearrangement processes common in branched alkanes [24]. The presence of methyl substituents at positions two and four influences the fragmentation pattern by providing preferential cleavage sites [24]. The resulting mass spectrum contains a total of 39 identifiable peaks, reflecting the complex fragmentation pathways available to this branched alkane [2].

Gas Chromatography Retention Behavior

Gas chromatography retention behavior of 2,4-dimethyldecane is characterized by its Kovats Retention Index values on different stationary phases [2] [25]. On standard non-polar columns, the compound exhibits a Kovats Retention Index of 1115 [2] [25]. On semi-standard non-polar phases, the retention index is 1106 [2]. These values provide benchmarks for compound identification in gas chromatographic analyses [25] [26].

The retention behavior of 2,4-dimethyldecane reflects the influence of branching on chromatographic separation [26]. Branched alkanes typically elute earlier than their linear counterparts due to reduced intermolecular interactions with the stationary phase [26]. The specific elution pattern depends on the degree and position of branching, with the 2,4-dimethyl substitution pattern creating a distinctive retention profile [26].

IUPAC Nomenclature Rules for Branched Alkanes

The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach to naming branched alkanes, ensuring unambiguous identification of chemical structures. The systematic naming of 2,4-dimethyldecane follows established IUPAC rules that govern the nomenclature of branched alkanes [1] [2] [3].

The fundamental principles of IUPAC nomenclature for branched alkanes include identifying the longest continuous carbon chain as the parent chain, numbering carbon atoms to give substituents the lowest possible numbers, and naming substituent groups by replacing the "-ane" suffix with "-yl" [1] [4] [3]. In the case of 2,4-dimethyldecane, the parent chain contains ten carbon atoms, making it a decane derivative, with two methyl groups positioned as substituents [5] [6].

The systematic naming process begins with locating the longest continuous carbon chain, which serves as the parent hydrocarbon. For 2,4-dimethyldecane, this chain consists of ten carbon atoms, establishing "decane" as the parent name [5] [6]. The carbon atoms are numbered from the end that provides the lowest numerical assignments to the substituent groups [1] [3]. The two methyl groups are positioned at carbon atoms 2 and 4, resulting in the systematic name "2,4-dimethyldecane" [5] [6].

The numbering system is critical in IUPAC nomenclature, as it ensures that substituents receive the lowest possible locant numbers. When multiple substituents of the same type are present, the prefix "di-" is used to indicate two identical groups, and each position is specified with a number [1] [2]. The complete systematic name follows the pattern: position numbers, substituent names in alphabetical order, and the parent chain name [1] [3].

CAS Registry Number and Regulatory Classifications

The Chemical Abstracts Service Registry Number for 2,4-dimethyldecane is 2801-84-5, which serves as a unique identifier in chemical databases and regulatory frameworks [7] [5] [6]. This CAS number enables precise identification of the compound across various international chemical registration systems and facilitates regulatory compliance tracking [7] [5].

The compound is classified as a branched alkane hydrocarbon with the molecular formula C₁₂H₂₆ [7] [5] [6]. Regulatory classifications categorize 2,4-dimethyldecane under saturated aliphatic hydrocarbons with more than eleven carbon atoms [6] [8]. The substance is listed in multiple regulatory databases, including the United States Environmental Protection Agency DSSTox database with the identifier DTXSID30950701 [6] [9].

In terms of hazard classifications, 2,4-dimethyldecane is categorized as a flammable liquid under various regulatory frameworks [8] [10]. The compound exhibits properties typical of branched alkanes, including low solubility in water and high solubility in organic solvents [7]. Safety data sheets classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals standards [8] [10].

The regulatory landscape for 2,4-dimethyldecane encompasses multiple international frameworks, including the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals regulation and the United States Toxic Substances Control Act [6] [9]. These regulatory systems require comprehensive identification data, including CAS registry numbers, molecular formulas, and structural identifiers [6] [9].

Chemical Identifier Systems

InChI and InChIKey Descriptors

The International Chemical Identifier (InChI) system provides a standardized method for representing chemical structures through textual strings that encode molecular connectivity and stereochemistry. For 2,4-dimethyldecane, the InChI descriptor is: InChI=1S/C12H26/c1-5-6-7-8-9-12(4)10-11(2)3/h11-12H,5-10H2,1-4H3 [5] [6] [11].

The InChI format consists of several layers that describe different aspects of the molecular structure. The connectivity layer specifies how atoms are bonded together, while the hydrogen layer indicates the distribution of hydrogen atoms [5] [6]. The InChI string for 2,4-dimethyldecane begins with the version identifier "1S" and includes the molecular formula C12H26 [5] [6].

The InChIKey represents a fixed-length hash of the full InChI string, providing a more compact identifier suitable for database searches and chemical informatics applications. The InChIKey for 2,4-dimethyldecane is OJAFXEXESSNPMH-UHFFFAOYSA-N [5] [6] [11]. This 27-character identifier consists of two blocks separated by a hyphen, with the final character indicating the version of the InChI algorithm used [5] [6].

The InChI system offers several advantages for chemical identification, including its ability to generate unique identifiers for different tautomers and stereoisomers. The hierarchical structure of InChI allows for progressive refinement of structural information, making it particularly valuable for complex organic molecules [5] [6]. The standardized nature of InChI descriptors ensures consistency across different chemical databases and software systems [5] [6].

SMILES Notation and Structural Encoding

The Simplified Molecular Input Line Entry System (SMILES) provides a compact method for representing molecular structures using ASCII text strings. For 2,4-dimethyldecane, the SMILES notation is CCCCCCC(C)CC(C)C, which encodes the connectivity and branching pattern of the molecule [5] [6] [11].

The SMILES representation uses specific symbols to denote different structural features: carbon atoms are represented by the letter "C", parentheses indicate branching points, and the linear sequence describes the connectivity pattern [5] [6]. In the SMILES string for 2,4-dimethyldecane, the parentheses around the methyl carbons "(C)" indicate branching from the main chain at positions 2 and 4 [5] [6].

The canonical SMILES format provides a unique representation by following standardized rules for atom ordering and structural encoding. The canonical SMILES for 2,4-dimethyldecane is CC(C)CC(C)CCCCCC, which represents the same molecular structure but with a different ordering that follows canonicalization algorithms [6] [12] [11].

SMILES notation offers several advantages for chemical informatics, including its human-readable format and compatibility with various cheminformatics software tools. The compact nature of SMILES strings makes them suitable for database storage and chemical structure searches [5] [6]. The system supports various chemical features, including stereochemistry, aromaticity, and charged species, making it versatile for representing diverse molecular structures [5] [6].

Spectral Database Cross-Referencing

Spectral database cross-referencing enables comprehensive analytical characterization of 2,4-dimethyldecane through multiple instrumental techniques. The compound is catalogued in several major spectral databases, including the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center with spectrum number 61109 [5] [13].

The NIST WebBook provides mass spectral data for 2,4-dimethyldecane obtained through electron ionization techniques [5] [13]. The mass spectrum shows characteristic fragmentation patterns typical of branched alkanes, with molecular ion peaks and fragment ions corresponding to the loss of methyl groups and alkyl chains [5] [13]. The spectral data includes detailed fragmentation analysis that supports structural confirmation and identification protocols [5] [13].

The Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology provides comprehensive spectral information for organic compounds, including infrared, nuclear magnetic resonance, and mass spectrometry data [14] [15]. These databases support analytical method development and compound identification through spectral matching algorithms [14] [15].

Cross-referencing capabilities extend to specialized databases such as the Kovats retention index systems, which provide chromatographic identification parameters. For 2,4-dimethyldecane, the standard non-polar Kovats retention index is 1115, while the semi-standard non-polar index is 1106 [6]. These retention indices facilitate gas chromatographic identification and support analytical method validation [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Exact Mass

170.2035

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
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4: Strobel GA, Knighton B, Kluck K, Ren Y, Livinghouse T, Griffin M, Spakowicz D, Sears J. The production of myco-diesel hydrocarbons and their derivatives by the endophytic fungus Gliocladium roseum (NRRL 50072). Microbiology. 2008 Nov;154(Pt 11):3319-28. doi: 10.1099/mic.0.2008/022186-0. Erratum in: Microbiology. 2010 Dec;156(Pt 12):3830-3. PubMed PMID: 18957585.
5: Buckle MJ, Fleming I, Gil S, Pang KL. Accurate determinations of the extent to which the SE2' reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti. Org Biomol Chem. 2004 Mar 7;2(5):749-69. Epub 2004 Feb 9. PubMed PMID: 14985816.
6: Chilmonczyk Z, Leś A, Woźniakowska A, Cybulski J, Kozioł AE, Gdaniec M. Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues. J Med Chem. 1995 May 12;38(10):1701-10. PubMed PMID: 7752194.
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